molecular formula C12H16N2 B063323 4-methylgramine CAS No. 164119-81-7

4-methylgramine

Cat. No.: B063323
CAS No.: 164119-81-7
M. Wt: 188.27 g/mol
InChI Key: GEZUIRKWLKMHQN-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine is a compound belonging to the indole family. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Corresponding oxidized indole derivatives

    Reduction: Reduced amine derivatives

    Substitution: Halogenated or sulfonylated indole derivatives

Mechanism of Action

Properties

IUPAC Name

N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-5-4-6-11-12(9)10(7-13-11)8-14(2)3/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZUIRKWLKMHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a chilled solution of dimethyl amine (30 mL, 40% in water, 120 mmol) and formalin (13 mL, 37% in water, 84 mmol) in glacial acetic acid (30 mL) is added 4-methyl indole (21 g, 165 mmol) at 0° C. The reaction is warmed to room temperature and stirred for 3 hours. The reaction mixture is brought to pH 12 by addition of 50% NaOH and ice, and the product extracted with methylene chloride. The organic layers are dried over Na2SO4 filtered and evaporated in vacuo to give the title compound that is used without further purification (33 g, 162 mmol, 98%) LC/MS (M++1): 205.7.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

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